

# MHY908: A Novel PPARα/y Dual Agonist for Attenuating Insulin Resistance

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# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of **MHY908**, a synthetic peroxisome proliferator-activated receptor (PPAR)  $\alpha/\gamma$  dual agonist, in the attenuation of insulin resistance. **MHY908** has demonstrated significant potential in preclinical studies as a therapeutic agent for managing metabolic disorders, particularly those associated with aging and obesity. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

#### **Core Mechanism of Action**

**MHY908** exerts its therapeutic effects by dually activating PPARα and PPARγ, ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.[1] The dual agonism allows **MHY908** to address multiple facets of insulin resistance. Activation of PPARα primarily influences fatty acid oxidation in the liver, while PPARγ activation promotes adipogenesis and enhances insulin sensitivity in peripheral tissues. [1][2] A key mechanism through which **MHY908** improves insulin signaling is by reducing endoplasmic reticulum (ER) stress and subsequent c-Jun N-terminal kinase (JNK) activation in the liver.[3][4]

## **Quantitative Data Summary**



The following tables summarize the significant quantitative effects of **MHY908** as observed in key preclinical studies.

In Vivo Efficacy in a Type 2 Diabetes Mouse Model

(db/db mice)

| fanan i                           | <u>(ab/ab mice)</u>       |                                |                                |                            |                            |               |  |  |
|-----------------------------------|---------------------------|--------------------------------|--------------------------------|----------------------------|----------------------------|---------------|--|--|
| Paramete<br>r                     | Control<br>(db/db)        | MHY908<br>(1<br>mg/kg/da<br>y) | MHY908<br>(3<br>mg/kg/da<br>y) | Calorie<br>Restrictio<br>n | Non-<br>diabetic<br>(db/m) | Referenc<br>e |  |  |
| Serum<br>Glucose<br>(mg/dL)       | High                      | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                     |               |  |  |
| Serum<br>Triglycerid<br>e (mg/dL) | High                      | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                     |               |  |  |
| Serum<br>Insulin<br>(ng/mL)       | High                      | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                     |               |  |  |
| Serum<br>Adiponecti<br>n (μg/mL)  | Low                       | Increased                      | Significantl<br>y<br>Increased | Increased                  | Normal                     |               |  |  |
| Body<br>Weight                    | No<br>significant<br>gain | No<br>significant<br>gain      | No<br>significant<br>gain      | N/A                        | Normal                     | _             |  |  |

In Vivo Efficacy in Aged Rats (20-month-old)



| Paramete<br>r                     | Aged<br>Control | MHY908<br>(1<br>mg/kg/da<br>y) | MHY908<br>(3<br>mg/kg/da<br>y) | Calorie<br>Restrictio<br>n | Young<br>Control<br>(6-month-<br>old) | Referenc<br>e |
|-----------------------------------|-----------------|--------------------------------|--------------------------------|----------------------------|---------------------------------------|---------------|
| Serum<br>Glucose<br>(mg/dL)       | Elevated        | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                                |               |
| Serum<br>Triglycerid<br>e (mg/dL) | Elevated        | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                                |               |
| Serum<br>Insulin<br>(ng/mL)       | Elevated        | Significantl<br>y Reduced      | Significantl<br>y Reduced      | Reduced                    | Normal                                | _             |
| Liver<br>Triglycerid<br>e (mg/g)  | Elevated        | Reduced                        | Reduced                        | Reduced                    | Normal                                | -             |

# Experimental Protocols

#### **Animal Models and Treatment**

- Type 2 Diabetes Model: Eight-week-old male C57BL/KsJ-db/db mice were used as the
  diabetic model, with age-matched db/m mice serving as non-diabetic controls. The mice
  were administered MHY908 at doses of 1 mg/kg/day or 3 mg/kg/day mixed in their food for a
  duration of 4 weeks. A calorie-restricted group was also included for comparison.
- Aging Model: Twenty-month-old male Sprague-Dawley rats were used to study age-related insulin resistance, with six-month-old rats as the young control group. MHY908 was supplemented in the diet at 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A 40% calorierestricted group was also maintained.

### **Biochemical Assays**

Serum Analysis: Blood samples were collected for the measurement of glucose,
 triglycerides, and insulin levels using commercially available kits. Adiponectin levels were



also quantified in the db/db mouse study.

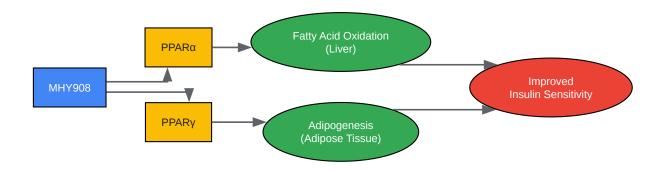
• Liver Triglyceride Measurement: Liver tissues were homogenized, and lipids were extracted to determine triglyceride content.

#### **Molecular Biology Techniques**

- Western Blot Analysis: Liver tissue lysates were used to determine the protein expression levels of ER stress markers (p-IRE, p-PERK), JNK, and components of the insulin signaling pathway (IRS-1, Akt). In the aged rat model, kidney tissues were analyzed for markers of inflammation, including NF-kB and components of the Akt/IkB kinase signaling pathway.
- Chromatin Immunoprecipitation (ChIP) Assay: This assay was performed in AC2F rat liver cells to confirm the binding of MHY908 to PPARα and PPARγ.
- Reporter Gene Assay: The transcriptional activity of PPARα and PPARγ in response to
   MHY908 was measured using a reporter gene assay in AC2F cells.

### **Signaling Pathways and Mechanisms**

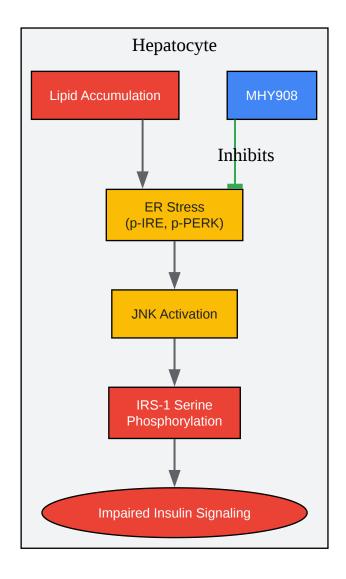
The following diagrams illustrate the key signaling pathways modulated by **MHY908** in attenuating insulin resistance.



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**MHY908** activates PPARα and PPARy to improve insulin sensitivity.

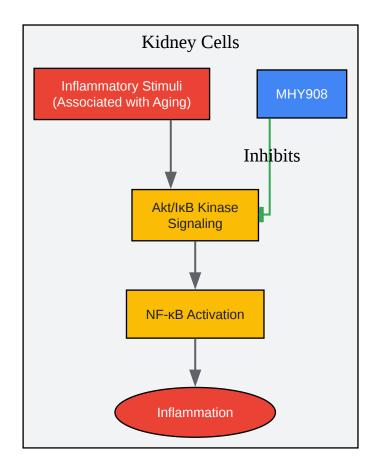




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MHY908 reduces ER stress to improve hepatic insulin signaling.

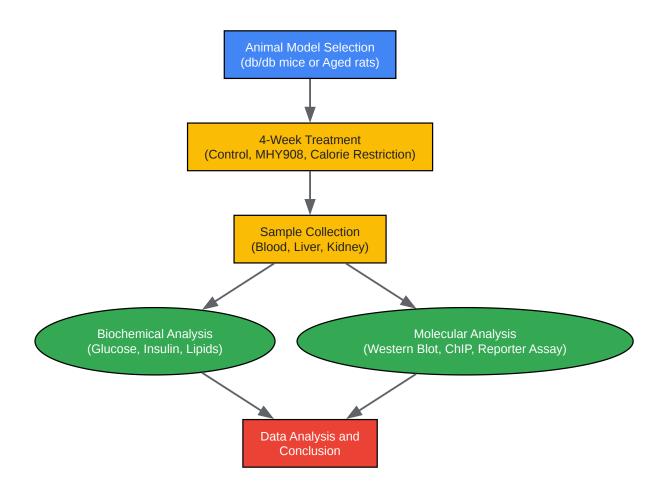




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MHY908 exhibits anti-inflammatory effects in the kidney.





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